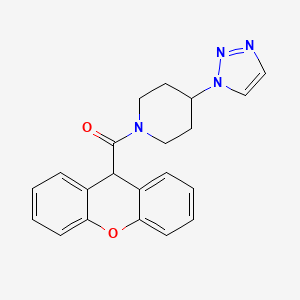![molecular formula C23H23ClN2O5S B6520926 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide CAS No. 896330-50-0](/img/structure/B6520926.png)
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide” is a chemical compound with the molecular formula C19H23ClN2O5S . Unfortunately, there isn’t much specific information available about this compound.
Synthesis Analysis
The synthesis of related compounds involves the use of 2-Chlorobenzenesulfonyl isocyanate . This compound can be synthesized by the catalytic carbonylation of potassium N,2-dichlorobenzenesulfonamidate in acetonitrile . The C-acylation of nitrogen-bearing heterocycles using 2-chlorobenzenesulfonyl isocyanate has also been reported .Scientific Research Applications
Antibacterial Activity
The search for novel antibacterial agents is critical due to the rise in microbial resistance. Furan derivatives, including our compound of interest, have shown promise in combating bacterial infections. Their therapeutic efficacy has inspired medicinal chemists to create innovative antibacterial agents . Further studies are needed to explore the specific mechanisms and spectrum of activity against gram-positive and gram-negative bacteria.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks in handling and use. For example, 2-Chlorobenzenesulfonyl isocyanate, a related compound, has hazard statements H314 - H317 - H334, indicating that it can cause severe skin burns and eye damage, and may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c24-18-10-12-19(13-11-18)32(29,30)21(20-9-5-15-31-20)16-26-23(28)22(27)25-14-4-8-17-6-2-1-3-7-17/h1-3,5-7,9-13,15,21H,4,8,14,16H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHSPXJNVMCGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6520855.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide](/img/structure/B6520863.png)
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6520871.png)
![N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6520883.png)
![N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide](/img/structure/B6520885.png)
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzamide](/img/structure/B6520895.png)
![N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide](/img/structure/B6520903.png)
![N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6520905.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B6520913.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cyclohexylethanediamide](/img/structure/B6520915.png)
![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B6520920.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6520931.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6520938.png)
